4-Iodo-1,1'-bi(bicyclo[2.2.1]heptane)
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Overview
Description
4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) is a compound that belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane family. This compound is characterized by the presence of an iodine atom attached to the fourth position of the bicyclo[2.2.1]heptane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) typically involves the iodination of 1,1’-bi(bicyclo[2.2.1]heptane). One common method is the electrophilic substitution reaction where iodine is introduced to the bicyclo[2.2.1]heptane core. This can be achieved using iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 1,1’-bi(bicyclo[2.2.1]heptane).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
- 1-Bromo-1,1’-bi(bicyclo[2.2.1]heptane)
- 1-Chloro-1,1’-bi(bicyclo[2.2.1]heptane)
- 1-Fluoro-1,1’-bi(bicyclo[2.2.1]heptane)
Comparison: Compared to its halogenated analogs, 4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) is unique due to the larger atomic radius and higher reactivity of the iodine atom. This makes it more suitable for certain types of chemical reactions, such as those requiring a good leaving group. Additionally, the iodine atom’s ability to participate in halogen bonding can influence the compound’s interactions in biological systems, potentially leading to different biological activities and applications .
Properties
CAS No. |
62947-56-2 |
---|---|
Molecular Formula |
C14H21I |
Molecular Weight |
316.22 g/mol |
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H21I/c15-14-7-5-13(10-14,6-8-14)12-3-1-11(9-12)2-4-12/h11H,1-10H2 |
InChI Key |
XSXORYPLVJADOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)C34CCC(C3)(CC4)I |
Origin of Product |
United States |
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